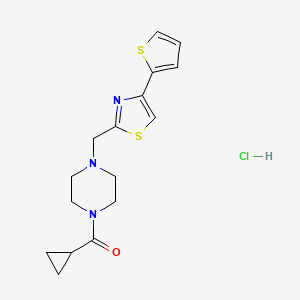
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-substituted derivatives of 1,3,4-oxadiazole typically involves multiple steps. In one study, the process began with the conversion of phenyl acetic acid into an ester, followed by the formation of hydrazide and cyclization in the presence of carbon disulfide to yield 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequently, N-substituted-2-bromoacetamides were prepared and reacted with the oxadiazole thiol to obtain the target compounds . Another study synthesized a novel compound by reacting a 1,3,4-oxadiazole derivative with N-phenyl-2-chloro-acetamide . The third paper describes the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole, which were then evaluated for their anticancer properties .
Molecular Structure Analysis
The structure of these compounds is confirmed using various spectral techniques. In the case of the N-substituted derivatives, spectral techniques such as NMR were used to confirm the structures . The NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety provided detailed insights into the molecular structure, including the assignment of 1H and 13C NMR signals and the determination of tautomeric ratios of isomers .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are crucial for the formation of the 1,3,4-oxadiazole ring and the subsequent attachment of various substituents. The reactions typically involve cyclization, substitution, and condensation steps under specific conditions, such as the use of DMF and NaH or the presence of absolute ethanol and potassium hydroxide .
Physical and Chemical Properties Analysis
While the papers provided do not give extensive details on the physical and chemical properties of "N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide," they do describe the characterization of similar compounds. These characterizations include LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . The biological activity of these compounds is also a significant aspect of their chemical properties, with some showing activity against enzymes like acetylcholinesterase and lipoxygenase , and others displaying cytotoxicity against various cancer cell lines .
Aplicaciones Científicas De Investigación
Antimicrobial and Hemolytic Activities
A study on 2,5-disubstituted 1,3,4-oxadiazole compounds, including derivatives of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, explored their synthesis and biological activities. These compounds demonstrated varying degrees of antimicrobial effectiveness against selected microbial species. The research highlighted the potential of these compounds in developing new antimicrobial agents with reduced toxicity, except for specific derivatives which showed higher cytotoxicity (Samreen Gul et al., 2017).
Antiprotozoal Agents
Another study focused on quinoxaline-based 1,3,4-oxadiazoles, related to the core structure of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, for their antimicrobial and antiprotozoal activities. The synthesized compounds were evaluated for their effectiveness against bacterial, fungal, and Trypanosoma cruzi infections, revealing promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This suggests a potential for further exploration in antiprotozoal drug development (N. Patel et al., 2017).
Pharmacological Evaluation for Toxicity and Anti-inflammatory Actions
Research into 1,3,4-oxadiazole and pyrazole derivatives, including molecules similar to N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, investigated their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potentials. These compounds showed binding and moderate inhibitory effects across assays, highlighting their pharmacological potential and the importance of further biological screening for various therapeutic applications (M. Faheem, 2018).
Anti-bacterial Study
A study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, closely related to the chemical structure , demonstrated moderate to significant anti-bacterial activity. This work contributes to the growing body of research on the development of new anti-bacterial agents from 1,3,4-oxadiazole derivatives (H. Khalid et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-8(17)13-12-15-14-11(20-12)9-4-6-10(7-5-9)21(18,19)16(2)3/h4-7H,1-3H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQFUIXILMDWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea](/img/structure/B2542731.png)
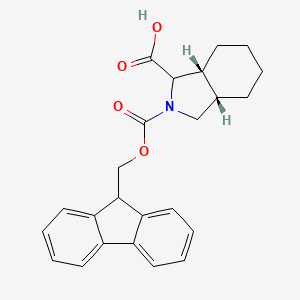
![4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole](/img/structure/B2542733.png)
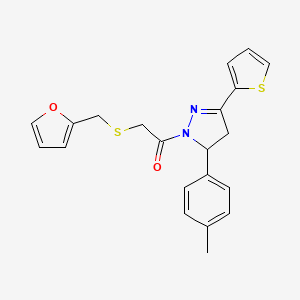
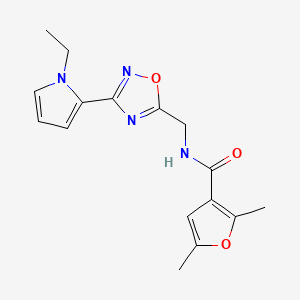

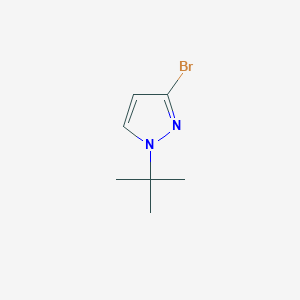
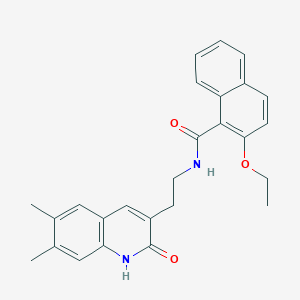
![1-Azaspiro[4.4]nonan-3-ol;hydrochloride](/img/structure/B2542743.png)
![3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2542744.png)


